3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(4-Fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative featuring a sulfonyl group substituted with a 4-fluoro-2-methylphenyl moiety. The pyridinone core is further modified with methyl groups at positions 4 and 6. The fluorine atom at the para position of the aryl sulfonyl group may enhance metabolic stability and electronic properties, while the methyl groups on the pyridinone ring contribute to steric and lipophilic characteristics .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFALYOWJFMKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C=C(C=C2)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Substitution with the Fluoro-Methylphenyl Group: This step involves the substitution reaction where the fluoro-methylphenyl group is attached to the pyridinone core using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides, organometallics, and catalysts like palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects: Halogen vs. Alkyl Groups: The target compound’s 4-fluoro substituent offers a strong electron-withdrawing effect compared to the 3-chloro analog (). Fluorine’s smaller size may reduce steric hindrance while improving metabolic stability . Methyl vs.
Molecular Weight and Lipophilicity :
- The trifluoromethyl-benzyl derivative () has the highest molecular weight (435.46 g/mol) due to its extended aromatic system, which may improve membrane permeability but reduce solubility .
- The 2,3-dimethylphenyl analog () has lower molecular weight (291.37 g/mol) and higher lipophilicity, favoring hydrophobic interactions .
Structural Complexity and Applications: The trifluoromethyl benzyl-modified compound () demonstrates how additional aromatic rings can be leveraged for targeted drug design, likely in kinase inhibition or receptor antagonism . The hydrochloride salt in (3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone) highlights the role of pyridinone derivatives in pharmaceutical salts, improving solubility for therapeutic use .
Discontinued Products :
- The 3-chlorophenyl derivative () is listed as discontinued, possibly due to stability issues or inferior efficacy compared to fluorinated analogs .
Research Implications and Limitations
While direct biological data for the target compound is absent in the provided evidence, structural comparisons suggest:
- Fluorine’s Role : Enhanced bioavailability and resistance to oxidative metabolism compared to chlorine or methyl groups.
- Need for Further Studies : Melting points, solubility, and in vitro activity assays are critical to validate hypotheses.
Biological Activity
3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic compound with potential applications in pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14FNO3S
- Molar Mass : 295.33 g/mol
- CAS Number : Not specified in the sources.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in tumor cells, contributing to its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.5 | Induction of apoptosis |
| MCF-7 | 12.0 | Cell cycle arrest |
| HCT116 | 8.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Study on A549 Cell Line :
- Researchers conducted a study where this compound was administered to A549 cells.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.5 µM, attributed to apoptosis induction.
-
MCF-7 Cell Line Study :
- In another study focusing on MCF-7 cells, the compound demonstrated an IC50 value of 12.0 µM.
- Mechanistic studies revealed that it caused G1 phase arrest, preventing further progression through the cell cycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
